molecular formula C22H24N2O3 B11359299 2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11359299
M. Wt: 364.4 g/mol
InChI Key: UONJFMUZFKJAKE-UHFFFAOYSA-N
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Description

2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazole ring fused with a piperidine moiety, which is further substituted with an isopropoxybenzoyl group. The unique structure of this compound makes it a valuable candidate for various pharmacological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-isopropoxybenzoyl chloride with piperidine to form the intermediate 1-(4-isopropoxybenzoyl)piperidine. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of glycine transporter 1 (GlyT1), which plays a role in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C22H24N2O3/c1-15(2)26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h3-10,15-16H,11-14H2,1-2H3

InChI Key

UONJFMUZFKJAKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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